molecular formula C16H15BrO2 B1522423 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one CAS No. 898782-06-4

3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B1522423
CAS No.: 898782-06-4
M. Wt: 319.19 g/mol
InChI Key: FSPSQQDSZUVFAU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound characterized by its bromophenyl and methoxyphenyl groups attached to a propan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-bromophenylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding carboxylic acid.

  • Reduction: The reduction reaction yields the corresponding alcohol.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is unique compared to similar compounds due to its specific structural features. Similar compounds include:

  • 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

  • 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)propan-1-one

  • 3-(3-Bromophenyl)-1-(4-methylphenyl)propan-1-one

These compounds differ in the nature of the substituents on the phenyl rings, which can lead to variations in their chemical reactivity and biological activity.

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Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSQQDSZUVFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232611
Record name 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-06-4
Record name 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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